molecular formula C15H14O2 B2723407 2-Phenyl-2-(o-tolyl)acetic acid CAS No. 92548-88-4

2-Phenyl-2-(o-tolyl)acetic acid

Cat. No.: B2723407
CAS No.: 92548-88-4
M. Wt: 226.275
InChI Key: WHTHABWVVIKFLX-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(o-tolyl)acetic acid” is an organic compound with the molecular formula C15H14O2 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

Scientific Research Applications

Photolytic Transformation Study

A study focused on the photolytic transformation of diclofenac and its major transformation products, including an investigation into previously unreported transformation products. This research provides insights into the degradation pathways of pharmaceutical compounds in aqueous solutions, highlighting the role of UV-irradiation in the transformation process (Eriksson et al., 2010).

Solvolysis Rate Investigation

Research on the rates of solvolysis of deuterated 2-phenylethyl p-toluenesulfonates in formic and acetic acid provided insights into the reaction mechanisms and the effects of deuterium substitution. This study contributes to our understanding of reaction kinetics and mechanisms in organic chemistry (Saunders et al., 1958).

Maillard Reaction Cascade

Investigations into the sugar fragmentation in the Maillard reaction cascade have shed light on the formation of acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism. This study elucidates the chemical pathways in the Maillard reaction, which is relevant to food chemistry and the formation of flavor compounds (Davidek et al., 2006).

Corrosion Inhibition

Research on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media combines experimental and theoretical approaches to explore the effectiveness of these compounds in protecting metals from corrosion. This has implications for materials science and engineering, particularly in the development of safer and more efficient corrosion inhibitors (Lgaz et al., 2018).

Vitamin A Esterase Study

A comparative study of vitamin A esterase and cholesterol esterase in rat and chicken liver discusses the biochemical aspects of these enzymes and their roles in metabolism. This research contributes to our understanding of enzymatic processes and their relevance to nutrition and health (Sastry & Ganguly, 1961).

Biochemical Analysis

Properties

IUPAC Name

2-(2-methylphenyl)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHABWVVIKFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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